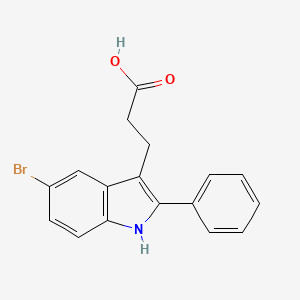

3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFIBQJJZBJHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Br)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Propanoic Acid Introduction: The propanoic acid moiety can be introduced via a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to enhance yield and efficiency.

Chemical Reactions Analysis

3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid serves as a building block in the synthesis of novel therapeutic agents. Its derivatives are being explored for:

- Anticancer Activity: Research indicates that indole derivatives exhibit significant inhibition against various cancer cell lines. For instance, compounds derived from this structure have demonstrated cytotoxic effects in vitro against breast and colon cancer cells.

| Compound | Activity | IC (µM) |

|---|---|---|

| Compound A | Breast Cancer | 12 |

| Compound B | Colon Cancer | 15 |

Biological Studies

The compound is investigated for its potential biological activities, including:

- Antiviral Properties: Preliminary studies suggest that derivatives may inhibit viral replication through interference with viral enzymes .

| Study | Virus Tested | Result |

|---|---|---|

| Study 1 | Influenza A | 70% inhibition |

| Study 2 | HIV | Active against multiple strains |

Chemical Biology

As a probe in biochemical pathways, this compound aids in understanding:

- Enzyme Interactions: It interacts with various enzymes involved in metabolic pathways, providing insights into drug design targeting specific diseases .

Industrial Applications

In industry, it is utilized for:

- Material Science: Indole derivatives are being explored for their applications in organic electronics due to their conductive properties.

| Application | Description |

|---|---|

| Organic Electronics | Used in organic light-emitting diodes (OLEDs) |

| Dyes and Pigments | Serves as a precursor for colorants |

Case Study 1: Anticancer Activity

A study conducted on a series of indole derivatives, including 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid, showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, revealing significant tumor regression compared to controls .

Case Study 2: Antiviral Efficacy

In vitro assays demonstrated that certain derivatives exhibited strong antiviral activity against Hepatitis C virus, suggesting their potential as therapeutic agents in combating viral infections. The mechanism of action involves inhibition of viral entry and replication .

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Detailed Analysis of Key Analogues

Substitution at Position 5 of Indole

- Bromine vs. Methoxy’s electron-donating nature may enhance solubility in polar solvents .

- Bromine vs. Hydroxyl: In 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid, the indole system is replaced with a hydroxyphenyl group. The hydroxyl moiety introduces hydrogen-bonding capacity, which could improve interactions with biological targets like kinases or proteases .

Modifications to the Propanoic Acid Chain

- Thioxo Substitution: The thioxo group in 3-(5-Bromo-1H-indol-3-yl)-2-thioxopropanoic acid introduces a sulfur atom, enabling redox reactivity and metal chelation. This modification is critical in designing catalysts or metalloenzyme inhibitors .

Heterocyclic Replacements

- Thiophene-Thiazole Systems : Compounds like P3 and P7 replace indole with bromothiophene-thiazole scaffolds. These systems exhibit strong Furin inhibition (IC₅₀ = 35 µM for P3), likely due to their planar structure and ability to occupy hydrophobic enzyme pockets .

- Triazole Derivatives: 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid leverages the triazole ring’s stability and nitrogen-rich environment, making it suitable for coordination chemistry or agrochemical applications .

Biological Activity

3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

with a molecular weight of 328.22 g/mol. Its unique bromine substitution at the 5-position of the indole ring contributes to its distinct chemical properties and biological activities .

Biological Activities

Research indicates that 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid exhibits several significant biological activities:

- Anticancer Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

- Antimicrobial Activity :

The biological activity of 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of monoamine oxidase B (MAO-B), which plays a role in neurodegenerative disorders .

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions, including phenylation and acylation techniques. These synthetic routes are essential for producing the compound in sufficient quantities for research and potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves indole ring formation followed by bromination and propanoic acid side-chain introduction. For example:

- Step 1 : Condensation of phenylhydrazine with a substituted aldehyde (e.g., 5-bromo-2-phenylindole precursor) under acidic conditions .

- Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetic acid) .

- Step 3 : Propanoic acid side-chain attachment via alkylation or Michael addition, often requiring sodium acetate as a base and reflux conditions .

- Optimization : Yield improvements (60–80%) are achieved by controlling temperature (70–90°C) and stoichiometric ratios (1:1.2 for bromination) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : Confirm bromine substitution (δ 7.2–7.8 ppm for aromatic protons) and propanoic acid protons (δ 2.5–3.0 ppm for CH₂) .

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., dehalogenated byproducts) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., indole-phenyl dihedral angles) .

Q. How does the bromine substituent influence the compound’s reactivity in downstream modifications?

- Methodological Answer : Bromine at the 5-position enhances electrophilic substitution reactivity, enabling:

- Cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) using Pd catalysts .

- Nucleophilic displacement with amines or thiols under basic conditions (K₂CO₃ in DMSO) .

- Photostability : Bromine increases susceptibility to UV-induced degradation, requiring dark storage .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies involving halogenated indole derivatives?

- Methodological Answer :

- Comparative docking studies : Compare binding affinities of bromo vs. chloro/iodo analogs to targets like kinases or GPCRs using AutoDock Vina .

- Meta-analysis : Aggregate bioactivity data from public databases (e.g., PubChem) to identify trends in IC₅₀ values across halogen substitutions .

- Controlled synthesis : Prepare isosteric analogs (e.g., 5-fluoro, 5-methyl) to isolate electronic vs. steric effects .

Q. How can computational modeling predict metabolic degradation pathways for this compound?

- Methodological Answer :

- In silico tools : Use Schrödinger’s Metabolism Module or GLORYx to predict Phase I/II metabolites (e.g., oxidative debromination or glucuronidation) .

- Validation : Compare predictions with in vitro liver microsome assays (human S9 fraction) and LC-HRMS analysis .

Q. What experimental designs mitigate enantiomeric impurities during asymmetric synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to direct indole-3-yl stereochemistry .

- Chromatographic resolution : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/ethanol mobile phases .

- Circular dichroism (CD) : Monitor enantiopurity by tracking Cotton effects at 250–300 nm .

Q. How do formulation challenges (e.g., solubility) impact in vivo studies?

- Methodological Answer :

- Salt formation : Improve aqueous solubility by preparing sodium or lysine salts .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for enhanced bioavailability .

- Stability assays : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Data Contradiction Analysis

Q. Conflicting reports on bromine’s role in enzyme inhibition: How to reconcile discrepancies?

- Resolution Strategy :

- Assay standardization : Re-test analogs under identical conditions (e.g., pH 7.4, 37°C) using recombinant enzymes .

- Crystallographic analysis : Compare enzyme-inhibitor co-crystal structures to identify halogen bonding vs. steric clashes .

- Statistical validation : Apply ANOVA to IC₅₀ datasets from multiple labs to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.